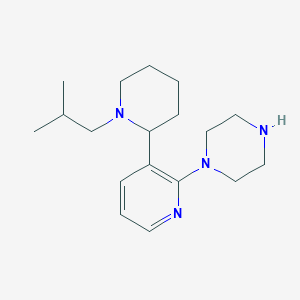

1-(3-(1-Isobutylpiperidin-2-yl)pyridin-2-yl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

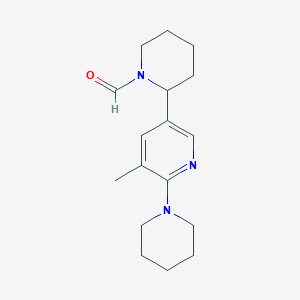

1-(3-(1-Isobutylpiperidin-2-yl)pyridin-2-yl)piperazin ist eine chemische Verbindung, die zur Klasse der Piperazinderivate gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Piperazinring umfasst, der mit einem Pyridinring und einem Isobutylpiperidinrest verbunden ist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-(3-(1-Isobutylpiperidin-2-yl)pyridin-2-yl)piperazin beinhaltet typischerweise die Cyclisierung von 1,2-Diamin-Derivaten mit Sulfoniumsalzen, die Ugi-Reaktion, die Ringöffnung von Aziridinen unter Einwirkung von N-Nukleophilen und die intermolekulare Cycloaddition von Alkinen, die Aminogruppen tragen . Diese Verfahren ermöglichen die Bildung des Piperazinrings und die anschließende Anbindung der Pyridin- und Isobutylpiperidinreste.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die in industriellen Umgebungen eingesetzten spezifischen Verfahren und Bedingungen sind oft firmenintern und können je nach Hersteller variieren.

Chemische Reaktionsanalyse

Arten von Reaktionen

1-(3-(1-Isobutylpiperidin-2-yl)pyridin-2-yl)piperazin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Nukleophile und Elektrophile für Substitutionsreaktionen. Die spezifischen Bedingungen, wie z. B. Temperatur, Lösungsmittel und Reaktionszeit, hängen von der gewünschten Reaktion und den verwendeten spezifischen Reagenzien ab.

Hauptprodukte

Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während die Reduktion zu dehydroxylierten Derivaten führen kann. Substitutionsreaktionen können eine Vielzahl von Derivaten mit unterschiedlichen funktionellen Gruppen erzeugen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1-Isobutylpiperidin-2-yl)pyridin-2-yl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods allow for the formation of the piperazine ring and the subsequent attachment of the pyridine and isobutylpiperidine moieties.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary depending on the manufacturer.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-(1-Isobutylpiperidin-2-yl)pyridin-2-yl)piperazine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired reaction and the specific reagents used.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives. Substitution reactions can produce a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

1-(3-(1-Isobutylpiperidin-2-yl)pyridin-2-yl)piperazin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.

Biologie: Es wird in Studien verwendet, um seine Wechselwirkungen mit biologischen Molekülen und seine potenziellen Auswirkungen auf biologische Systeme zu verstehen.

Industrie: Es wird bei der Entwicklung neuer Materialien und als Bestandteil in verschiedenen industriellen Prozessen verwendet

Wirkmechanismus

Der Wirkmechanismus von 1-(3-(1-Isobutylpiperidin-2-yl)pyridin-2-yl)piperazin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann als Agonist oder Antagonist an bestimmten Rezeptoren wirken, die Enzymaktivität modulieren oder mit anderen Proteinen und Nukleinsäuren interagieren. Der genaue Mechanismus hängt vom jeweiligen biologischen Kontext und den beteiligten molekularen Zielstrukturen ab .

Wirkmechanismus

The mechanism of action of 1-(3-(1-Isobutylpiperidin-2-yl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interact with other proteins and nucleic acids. The exact mechanism depends on the specific biological context and the molecular targets involved .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1-(2-Pyridinyl)piperazin: Ein Piperazinderivat, das für seine selektive α2-adrenerge Rezeptor-antagonistische Aktivität bekannt ist.

1-(3-Fluor-2-pyridinyl)piperazin: Ein weiteres Piperazinderivat mit ähnlicher Rezeptoraktivität.

Azaperon: Ein Antipsychotikum, das einen Piperazinrest enthält.

Atevirdin: Ein antiretrovirales Medikament mit einer Piperazinstruktur.

Delavirdin: Ein weiteres antiretrovirales Medikament mit einer Piperazinstruktur.

Mirtazapin: Ein Antidepressivum, das einen Piperazinring in seiner Struktur beinhaltet.

Einzigartigkeit

1-(3-(1-Isobutylpiperidin-2-yl)pyridin-2-yl)piperazin ist durch seine spezifische Kombination aus einem Piperazinring, einem Pyridinring und einem Isobutylpiperidinrest einzigartig. Diese einzigartige Struktur kann besondere biologische und chemische Eigenschaften verleihen und macht sie zu einer wertvollen Verbindung für Forschung und Entwicklung.

Eigenschaften

Molekularformel |

C18H30N4 |

|---|---|

Molekulargewicht |

302.5 g/mol |

IUPAC-Name |

1-[3-[1-(2-methylpropyl)piperidin-2-yl]pyridin-2-yl]piperazine |

InChI |

InChI=1S/C18H30N4/c1-15(2)14-22-11-4-3-7-17(22)16-6-5-8-20-18(16)21-12-9-19-10-13-21/h5-6,8,15,17,19H,3-4,7,9-14H2,1-2H3 |

InChI-Schlüssel |

AKAQEGNNAAFLKC-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CN1CCCCC1C2=C(N=CC=C2)N3CCNCC3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[carbamimidoyl-[(Z)-(2,3-dichlorophenyl)methylideneamino]amino]acetate](/img/structure/B11816319.png)

![[(1-Carbamimidoylcyclobutyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate](/img/structure/B11816322.png)

![5-Chloro-2-(piperidin-4-yl)oxazolo[5,4-b]pyridine](/img/structure/B11816327.png)

![4-[(2-fluorophenoxy)methyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B11816330.png)

![[2,3'-Bipyridin]-6-ylmethanamine](/img/structure/B11816347.png)

![1-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid](/img/structure/B11816355.png)

![N-[(3,4-dichlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B11816356.png)